molecular formula C12H21NO3 B14014721 Tert-butyl (2R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate

Tert-butyl (2R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate

Cat. No.: B14014721
M. Wt: 227.30 g/mol
InChI Key: YAOIGHGUUSCYRF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4,4-dimethylpyrrolidine-1-carboxylate with a formylating agent. One common method is the use of formic acid or formic acid derivatives under controlled conditions to introduce the formyl group at the 2-position of the pyrrolidine ring .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl (2R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions at the formyl and ester groups, making it a valuable building block .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a precursor to bioactive molecules. Its structural features make it a candidate for the development of new pharmaceuticals with improved efficacy and selectivity .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These reactions enable the compound to modify biological molecules and pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2R)-2-oxiranylmethyl carbonate
  • Tert-butyl (1S,2R,4S)-2-[(4-methoxybenzyl)oxy]-4-vinylcyclobutyl carbonate

Uniqueness

Tert-butyl (2R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate is unique due to its combination of a formyl group and a tert-butyl ester group on a pyrrolidine ring.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (2R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4,5)6-9(13)7-14/h7,9H,6,8H2,1-5H3/t9-/m1/s1

InChI Key

YAOIGHGUUSCYRF-SECBINFHSA-N

Isomeric SMILES

CC1(C[C@@H](N(C1)C(=O)OC(C)(C)C)C=O)C

Canonical SMILES

CC1(CC(N(C1)C(=O)OC(C)(C)C)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.